2-Chloro-5-nitrobenzyl alcohol

説明

Structural Features and Unique Substituent Effects

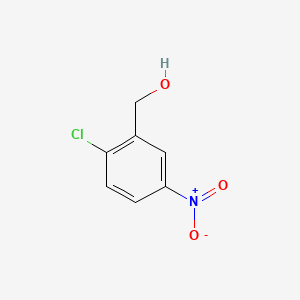

The molecular structure of 2-chloro-5-nitrobenzyl alcohol (C₇H₆ClNO₃) is fundamental to its reactivity. biosynth.com The benzene (B151609) ring is adorned with three substituents: a chlorine atom at position 2, a nitro group at position 5, and a hydroxymethyl group (-CH₂OH) at position 1. ontosight.aibiosynth.com The spatial arrangement of these groups dictates the molecule's electronic and steric properties.

The chloro and nitro groups are both electron-withdrawing. This electronic pull influences the reactivity of the aromatic ring and the benzyl (B1604629) alcohol moiety. For instance, the electron-withdrawing nature of these substituents can impact the acidity of the hydroxyl proton and the susceptibility of the benzylic carbon to nucleophilic attack. Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to analyze the vibrational spectra (FT-IR and FT-Raman) and to understand the charge distribution within the molecule. nipne.ro These studies help in elucidating the influence of the substituents on the bond lengths and angles of the molecule. nipne.ro

| Property | Value |

| Molecular Formula | C₇H₆ClNO₃ |

| Molecular Weight | 187.58 g/mol |

| Appearance | Beige Powder Solid |

| Melting Point | 77 °C |

| CAS Number | 80866-80-4 |

| Sources: fishersci.frbiosynth.com |

Significance as a Building Block in Complex Organic Synthesis

This compound serves as a versatile starting material and intermediate in the synthesis of more complex organic molecules. lookchem.com Its functional groups offer multiple reaction sites for chemical modification.

The hydroxyl group can undergo oxidation to produce 2-chloro-5-nitrobenzaldehyde (B167295) or 2-chloro-5-nitrobenzoic acid. nbinno.com The latter, for example, is a precursor for the synthesis of other compounds. nbinno.com The nitro group can be reduced to an amino group, yielding 2-chloro-5-aminobenzyl alcohol, a transformation that opens up another avenue for derivatization. prepchem.com Furthermore, the aromatic ring itself can participate in various substitution reactions.

The compound's utility is highlighted in its use for creating Schiff base compounds and in the preparation of macrobicyclic triphosphazides and tri-λ5-phosphazenes. biocompare.com These applications underscore the importance of this compound as a foundational element in constructing intricate molecular architectures.

Overview of Research Trajectories

Current research involving this compound and its derivatives is multifaceted. One significant area of investigation is its application in photochemistry. The 2-nitrobenzyl group is a well-known photolabile protecting group, and derivatives of 2-nitrobenzyl alcohol are studied for their potential in photo-driven reactions, such as in polymerization and surface modification. acs.org

Additionally, research has explored the biological activities of compounds synthesized from this compound and its related structures. For instance, derivatives have been investigated for their potential antimicrobial and anticancer properties. The synthesis of isonicotinohydrazide derivatives from the corresponding aldehyde has also been a subject of study. researchgate.net

Computational studies continue to play a crucial role in understanding the fundamental properties of this molecule. nipne.ro Research employing techniques like DFT helps to predict its reactivity and spectroscopic characteristics, providing a theoretical framework that complements experimental findings. nipne.ro

Structure

3D Structure

特性

IUPAC Name |

(2-chloro-5-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLQYDLTFRXAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90230758 | |

| Record name | 2-Chloro-5-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80866-80-4 | |

| Record name | 2-Chloro-5-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes

Reduction Strategies for Precursor Compounds

The most common and direct methods for preparing 2-Chloro-5-nitrobenzyl alcohol involve the reduction of a carbonyl or a halide functional group in a suitable precursor. These strategies offer reliable pathways to the target molecule.

Reduction of 2-Chloro-5-nitrobenzaldehyde (B167295)

The reduction of 2-Chloro-5-nitrobenzaldehyde to its corresponding alcohol is a frequently employed synthetic transformation. This is typically accomplished using metal hydride reducing agents, with sodium borohydride (B1222165) being a prominent example.

Sodium borohydride (NaBH4) is a versatile and selective reducing agent for converting aldehydes and ketones to their corresponding alcohols. chemicalbook.commasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the primary alcohol. chemicalbook.com In the context of 2-Chloro-5-nitrobenzaldehyde, the aldehyde group is selectively reduced while the nitro and chloro substituents on the aromatic ring remain unaffected under standard conditions.

A general procedure for such a reduction involves dissolving the aldehyde in a suitable solvent, followed by the portion-wise addition of sodium borohydride. The reaction is typically stirred at room temperature until completion.

The efficiency and selectivity of the reduction of 2-Chloro-5-nitrobenzaldehyde can be influenced by several factors, including the choice of solvent, reaction temperature, and reaction time.

Solvent: The choice of solvent is crucial for the effective reduction using sodium borohydride. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used and can participate in the reaction mechanism. ugm.ac.id Aprotic polar solvents such as tetrahydrofuran (B95107) (THF) are also effective and can offer better control over the reaction. chemicalbook.com The solubility of both the substrate and the reducing agent in the chosen solvent system is a key consideration. For instance, in the synthesis of a similar compound, 2-chloro-4-fluoro-5-nitrobenzyl alcohol, tetrahydrofuran was used as the solvent.

Temperature: The reduction of aldehydes with sodium borohydride is typically exothermic and can often be carried out at room temperature. ugm.ac.id Maintaining a controlled temperature, sometimes by cooling in an ice bath, can be important to prevent side reactions and ensure selectivity, particularly when other functional groups are present.

Time: The reaction time required for complete conversion of the aldehyde to the alcohol can vary depending on the specific substrate and reaction conditions. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is standard practice to determine the optimal reaction time. ugm.ac.id

Yield: The yield of this compound is highly dependent on the optimization of the aforementioned conditions. While specific yield data for the direct reduction of 2-Chloro-5-nitrobenzaldehyde is not extensively reported in readily available literature, analogous reductions of substituted nitrobenzaldehydes suggest that high yields are achievable with careful control of the reaction parameters. For example, the reduction of other nitrobenzaldehydes to their corresponding alcohols has been reported with high yields. nbinno.com

| Parameter | Condition | Rationale/Effect |

| Reducing Agent | Sodium Borohydride (NaBH4) | Selective for aldehyde reduction over the nitro group. |

| Solvent | Ethanol, Methanol, Tetrahydrofuran (THF) | Solubilizes reactants; can influence reaction rate. |

| Temperature | Room Temperature (or cooled) | Controls reaction rate and minimizes side reactions. |

| Time | Varies (monitored by TLC) | Ensures complete conversion of the starting material. |

| Yield | Generally high | Dependent on optimized conditions. |

Reduction of 2-Chloro-5-nitrobenzyl Chloride

An alternative pathway to this compound involves the reduction of the corresponding benzyl (B1604629) chloride. This two-step approach first requires the synthesis of 2-Chloro-5-nitrobenzyl chloride.

The preparation of substituted benzyl chlorides can be achieved from the corresponding benzyl alcohols. For instance, 2-hydroxy-5-nitrobenzyl chloride can be prepared from its alcohol by reacting it with hydrogen chloride in ethanol, with an almost quantitative yield. orgsyn.org Another method involves the reaction of nitro-substituted benzyl alcohols with tosyl chloride to form the corresponding chlorides. mdpi.com A more direct route to a related compound, p-nitrobenzyl chloride, involves the chlorination of p-nitrotoluene. google.com Similarly, the bromination of 2-chloro-5-nitrotoluene (B86962) with N-bromosuccinimide (NBS) can yield 2-chloro-5-nitrobenzyl bromide.

Once 2-Chloro-5-nitrobenzyl chloride is obtained, it can be reduced to the alcohol. While specific procedures for the direct reduction of 2-Chloro-5-nitrobenzyl chloride to the alcohol are not widely documented, this transformation is a standard organic reaction. It can be accomplished through hydrolysis under alkaline conditions, as demonstrated in the synthesis of p-nitrobenzyl alcohol from p-nitrobenzyl chloride. google.com

Comparison of Synthetic Efficiencies and Selectivities

The choice of synthetic route to this compound often depends on the availability of starting materials, desired purity, and scalability.

The reduction of 2-Chloro-5-nitrobenzaldehyde is a more direct and often preferred method due to the commercial availability of the starting aldehyde. This route generally offers high selectivity for the reduction of the aldehyde group without affecting the nitro and chloro substituents.

| Synthetic Route | Precursor | Key Reagents | General Yield | Selectivity |

| Route 1 | 2-Chloro-5-nitrobenzaldehyde | Sodium Borohydride | High | High for aldehyde reduction |

| Route 2 | 2-Chloro-5-nitrobenzyl chloride | Base (for hydrolysis) | Moderate (two steps) | High for chloride substitution |

Alternative and Emerging Synthetic Approaches

Research into novel synthetic methodologies continues to provide alternative pathways to substituted benzyl alcohols.

One emerging strategy involves the ozonolysis of substituted nitrotoluenes. A novel method for the synthesis of 2-nitrobenzyl alcohol was developed through the ozonation of 2-nitrotoluene, which is noted for its high selectivity and milder reaction conditions. researchgate.netresearcher.life This approach could potentially be adapted for the synthesis of this compound from 2-chloro-5-nitrotoluene.

Photochemical methods also present a novel approach. For example, a photo-induced N-N coupling reaction of o-nitrobenzyl alcohols with indolines has been reported, showcasing the reactivity of the nitrobenzyl alcohol scaffold under photochemical conditions. acs.org While not a direct synthesis of the target molecule, it highlights the potential for developing new light-mediated synthetic strategies.

Furthermore, catalytic transfer hydrogenation represents another area of development. While often aimed at reducing the nitro group, careful selection of catalysts and conditions can allow for selective transformations. researchgate.net The use of phase transfer catalysts has also been explored for the reduction of nitrobenzaldehydes, which can offer advantages in terms of reaction conditions and work-up procedures. researchgate.netanl.gov

These emerging methods, while not yet standard for the synthesis of this compound, represent active areas of research that may lead to more efficient, selective, and environmentally benign synthetic routes in the future.

Chemical Transformations and Reactivity Studies

Oxidation Reactions of the Benzyl (B1604629) Alcohol Moiety

The oxidation of the primary alcohol group in 2-chloro-5-nitrobenzyl alcohol can yield two primary products: 2-chloro-5-nitrobenzaldehyde (B167295) and 2-chloro-5-nitrobenzoic acid. The outcome of the reaction is largely dependent on the choice of oxidizing agent and the reaction conditions employed.

Conversion to 2-Chloro-5-nitrobenzaldehyde

The partial oxidation of this compound to 2-chloro-5-nitrobenzaldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are suitable for this transformation. The reaction proceeds by the formation of a chromate ester intermediate, followed by an elimination reaction to yield the aldehyde.

Studies on the oxidation of substituted benzyl alcohols have shown that the presence of electron-withdrawing groups, like the chloro and nitro groups in this compound, generally retards the rate of oxidation. orientjchem.orgsemanticscholar.org This is attributed to the decreased electron density at the benzylic carbon, making it less susceptible to attack by the oxidizing agent.

Formation of 2-Chloro-5-nitrobenzoic Acid

The production of 2-chloro-5-nitrobenzoic acid can also be achieved through a multi-step synthesis starting from o-chlorobenzoic acid, which involves nitration followed by purification steps. guidechem.comprepchem.compatsnap.comgoogle.com

Mechanistic Investigations of Oxidative Pathways

The oxidation of benzyl alcohols is a well-studied area of organic chemistry, and the mechanisms provide insight into the reactivity of this compound.

The chloro and nitro groups on the aromatic ring of this compound are strong electron-withdrawing groups. Their presence significantly influences the electronic properties of the molecule, which in turn affects the ease of electron transport during oxidation. The electron-withdrawing nature of these substituents deactivates the aromatic ring and reduces the electron density on the benzylic carbon and the hydroxyl oxygen.

The choice of solvent can have a profound impact on the efficiency and selectivity of the oxidation of this compound. Polar solvents can stabilize the charged intermediates and transition states involved in the reaction mechanism, potentially increasing the reaction rate. However, the specific solvent effects can be complex and depend on the nature of the oxidizing agent. For instance, in some dichromate oxidations of substituted benzyl alcohols, an increase in the polarity of the solvent has been shown to increase the rate of reaction. semanticscholar.org

The selection of the oxidizing agent is paramount in determining the product of the oxidation. As previously mentioned, mild oxidants favor the formation of the aldehyde, while strong oxidants lead to the carboxylic acid. The efficiency of a given oxidizing agent can be influenced by factors such as its redox potential and its ability to form a stable intermediate with the alcohol.

Below is a table summarizing the expected outcomes with different oxidizing agents:

| Oxidizing Agent | Expected Product | Reaction Conditions |

| Pyridinium Chlorochromate (PCC) | 2-Chloro-5-nitrobenzaldehyde | Anhydrous, aprotic solvent (e.g., dichloromethane) |

| Potassium Permanganate (B83412) (KMnO4) | 2-Chloro-5-nitrobenzoic acid | Basic or acidic aqueous solution, often with heating |

| Chromic Acid (H2CrO4) | 2-Chloro-5-nitrobenzoic acid | Aqueous sulfuric acid |

| Dess-Martin Periodinane (DMP) | 2-Chloro-5-nitrobenzaldehyde | Aprotic solvent (e.g., dichloromethane) |

Derivatization of the Hydroxyl Group

The hydroxyl group of this compound can be derivatized through various reactions, most notably esterification and etherification, to yield a range of compounds with altered physical and chemical properties.

Esterification of this compound can be readily achieved by reacting it with an acyl chloride or a carboxylic anhydride in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol oxygen acts as the nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride or anhydride.

Etherification, on the other hand, is commonly carried out using the Williamson ether synthesis. masterorganicchemistry.comchemistrytalk.orgkhanacademy.orgyoutube.comwikipedia.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a potent nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. Given that this compound is a primary alcohol, it is a suitable substrate for this reaction.

The following table outlines the general conditions for these derivatization reactions:

| Reaction Type | Reagents | General Conditions |

| Esterification | Acyl chloride (R-COCl) or Carboxylic anhydride ((RCO)2O) | Base (e.g., pyridine), aprotic solvent |

| Etherification | 1. Strong base (e.g., NaH)2. Alkyl halide (R'-X) | Anhydrous, aprotic solvent (e.g., THF, DMF) |

Esterification Reactions

Esterification of the primary hydroxyl group in this compound can be achieved through various methods, including formylation and acetylation, often employing catalysts to facilitate the reaction.

The formylation of alcohols using ethyl formate in the presence of a solid acidic resin like Amberlyst-15® serves as a notable example of heterogeneous catalysis. While this method is effective for a range of primary and secondary alcohols, the electronic properties of the substituents on the benzyl alcohol play a crucial role in the reaction's success. For benzyl alcohols containing electron-withdrawing groups, such as a nitro group, the reaction yield can be significantly impacted.

In a study utilizing Amberlyst-15® as a catalyst, the formylation of 2-nitrobenzyl alcohol, a compound structurally similar to this compound, resulted in a comparatively low yield of 40%. This is attributed to the deactivating nature of the nitro group, which predominates over steric effects. In contrast, benzyl alcohols with electron-donating substituents provided higher yields under the same conditions.

Table 1: Formylation of Various Benzyl Alcohols using Amberlyst-15®

| Entry | Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 2-Nitrobenzyl alcohol | 3.0 | 40 |

| 2 | 2-Methoxybenzyl alcohol | 3.5 | 76 |

| 3 | 2-Methylbenzyl alcohol | 3.5 | 73 |

| 4 | 2-Chlorobenzyl alcohol | 3.5 | 71 |

| 5 | 3-Nitrobenzyl alcohol | 4.0 | 70 |

Acetylation is a common method for protecting hydroxyl groups, and various protocols can be employed. The use of ethyl acetate as both a reagent and a solvent in the presence of a catalyst like Amberlyst-15® at reflux temperature is one such protocol. This method has been shown to be effective for a diverse range of primary, secondary, and allylic alcohols.

Other protocols for the acetylation of alcohols include the use of acetic anhydride or acetyl chloride as the acetylating agent, often in the presence of a catalyst such as zinc chloride, under solvent-free conditions. While specific studies on the acetylation of this compound are not detailed, the general applicability of these methods to substituted benzyl alcohols suggests their potential utility. The choice of catalyst and acetylating agent can influence the reaction conditions and yields. For instance, the use of a more reactive acyl chloride may allow for the reaction to proceed at room temperature.

Etherification Reactions (e.g., Benzyloxy Derivatives)

The synthesis of ethers from benzyl alcohols, including the formation of benzyloxy derivatives, can be accomplished through etherification reactions. A catalytic approach using iron(III) chloride (FeCl3·6H2O) in a green and recyclable solvent like propylene carbonate has been developed for the symmetrical etherification of benzyl alcohols. This method has been applied to benzyl alcohols with both electron-donating and electron-withdrawing substituents. For instance, benzyl alcohols with electron-attracting groups have been successfully converted to their corresponding symmetrical ethers, albeit sometimes requiring higher temperatures to achieve satisfactory conversions.

For the synthesis of nonsymmetrical ethers, a cross-etherification method utilizing iron(II) chloride (FeCl2·4H2O) in the presence of a pyridine bis-thiazoline ligand has been shown to be effective. These methodologies represent environmentally conscious alternatives to traditional etherification methods like the Williamson ether synthesis.

Reactions Involving Aromatic Ring Substituents

The chloro and nitro groups attached to the aromatic ring of this compound are also sites of potential chemical reactivity.

Reactivity of the Chloro Group

The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions. However, the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the halogen can activate the ring for nucleophilic aromatic substitution. In the case of this compound, the chloro and nitro groups are meta to each other, which provides less activation compared to an ortho or para arrangement.

Nevertheless, under specific conditions, the chloro group can be displaced. For example, in the biodegradation of the related compound 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134, the chlorine is removed via a reductive mechanism after the initial transformation of the nitro group. This suggests that enzymatic or specific chemical reductive conditions could lead to the dechlorination of this compound.

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to different oxidation states. The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis.

Common methods for the reduction of a nitro group to a primary amine include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel with hydrogen gas.

Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl).

These methods are generally effective for the conversion of aryl nitro compounds to their corresponding anilines.

Furthermore, the nitro group can be selectively reduced to intermediate stages. For instance, reduction with zinc dust in the presence of ammonium chloride can yield the corresponding hydroxylamine. In the context of the biodegradation of 2-chloro-5-nitrophenol, the initial step involves the chemoselective reduction of the nitro group to a hydroxylamino group by a nitroreductase enzyme in the presence of NADPH. This enzymatic transformation highlights the potential for selective reduction of the nitro group in this compound under specific catalytic conditions.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy is a key analytical tool for identifying the functional groups and elucidating the structure of molecules. For this compound, both infrared and Raman spectroscopy have been employed to record its vibrational spectrum, with theoretical calculations based on Density Functional Theory (DFT) often used to complement the experimental findings. nipne.roepa.gov The molecule, with the chemical formula C₇H₆ClNO₃, is considered to possess C₁ point group symmetry. nipne.ro For a molecule of this symmetry, all 48 of its fundamental vibrational modes are active in both infrared and Raman spectroscopy. nipne.ro

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes transitions between its vibrational energy levels. This technique is particularly useful for identifying the characteristic frequencies of specific functional groups.

The solid-phase FT-IR spectrum of this compound has been recorded at room temperature. nipne.ro Typically, the spectrum is measured in the mid-infrared range, from 4000 to 400 cm⁻¹. nipne.roepa.gov In a common experimental setup, a BRUKER Tensor 27 FT-IR spectrometer equipped with a KBr beam splitter and a globar source is used for the analysis. nipne.ro The solid sample is prepared for measurement, often by dispersing it in a KBr pellet, to obtain the absorption spectrum.

The recorded spectrum shows distinct bands corresponding to the various functional groups within the molecule. For instance, the stretching vibrations of the nitro (NO₂) group, the hydroxyl (OH) group of the alcohol, the carbon-chlorine (C-Cl) bond, and the aromatic carbon-hydrogen (C-H) bonds all appear at characteristic wavenumbers. nipne.ro

Detailed experimental data for the vapor-phase FT-IR analysis of this compound are not extensively reported in the reviewed scientific literature. The primary focus of vibrational analysis for this compound has been on its solid-state characterization. nipne.roepa.gov Vapor-phase analysis would involve heating the sample to its vaporization point and passing infrared radiation through the gaseous sample. This technique can reveal shifts in vibrational frequencies due to the absence of intermolecular interactions, such as hydrogen bonding, that are present in the solid state.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light, typically from a laser source. The FT-Raman spectrum of this compound has been recorded in the solid phase over a spectral range of 4000–100 cm⁻¹. nipne.roepa.gov A common instrument for this analysis is a BRUKER IFS-66V model interferometer with an FRA-106 FT-Raman accessory, using a Nd:YAG laser for excitation at 1064 nm. nipne.ro

The resulting spectrum provides information about the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, offering a more complete picture of the molecule's vibrational framework when used in conjunction with FT-IR data. For example, the symmetric stretching of the nitro group and the vibrations of the aromatic ring are often clearly visible in the FT-Raman spectrum. nipne.ro

The assignment of the observed vibrational bands in the FT-IR and FT-Raman spectra to specific molecular motions is a crucial step in the analysis. These assignments are often supported by theoretical calculations using methods like DFT with a basis set such as B3LYP/6-31G(d). nipne.roepa.gov By comparing the experimentally observed frequencies with the computationally predicted ones, a detailed and reliable assignment of the fundamental vibrational modes can be achieved. nipne.ro

The stretching vibrations of the carbon-hydrogen bonds on the aromatic ring are a characteristic feature in the vibrational spectra of benzene (B151609) derivatives. For this compound, these aromatic C-H stretching modes typically appear in the region between 3100 and 3000 cm⁻¹. nipne.ro

In the solid-phase FT-IR spectrum, the asymmetric and symmetric stretching vibrations of the aromatic C-H group have been observed at 3090 cm⁻¹ and 2901 cm⁻¹, respectively. nipne.ro The corresponding modes in the FT-Raman spectrum were found at 3087 cm⁻¹ and 2896 cm⁻¹. nipne.ro The table below summarizes the experimental and calculated wavenumbers for these specific modes.

Table 1: Aromatic C-H Stretching Modes of this compound (cm⁻¹)

| Vibrational Mode | FT-IR (Experimental) | FT-Raman (Experimental) |

| Asymmetric Stretching | 3090 | 3087 |

| Symmetric Stretching | 2901 | 2896 |

Data sourced from Ramachandran & Velraj (2013). nipne.ro

In addition to the stretching modes, the in-plane and out-of-plane bending vibrations of the aromatic C-H groups have also been identified and assigned in the spectra of the title compound. nipne.ro

Spectroscopic Characterization and Vibrational Analysis of 2 Chloro 5 Nitrobenzyl Alcohol

The comprehensive analysis of 2-Chloro-5-nitrobenzyl alcohol through various spectroscopic techniques provides critical insights into its molecular structure and bonding characteristics. Vibrational spectroscopy, nuclear magnetic resonance, and mass spectrometry each offer a unique perspective on the compound's architecture.

Computational Chemistry and Theoretical Studies

Electronic Structure Analysis

Reactivity Indices Calculations

A series of global reactivity descriptors for 2-Chloro-5-nitrobenzyl alcohol have been calculated using Density Functional Theory (DFT). These indices are instrumental in predicting the chemical reactivity and stability of the molecule. nipne.ro

The ionization potential (I) represents the energy required to remove an electron from the molecule, while the electron affinity (A) corresponds to the energy released when an electron is added. These parameters are key indicators of the molecule's tendency to donate or accept electrons in a chemical reaction. nipne.ro

Global hardness (η) and softness (σ) are theoretical constructs that describe the resistance of a molecule to changes in its electron distribution. A molecule with a high hardness value is generally more stable and less reactive. These values provide a quantitative measure of the kinetic stability of this compound. nipne.ro

The chemical potential (µ) of this compound has been calculated, which signifies the tendency of electrons to escape from the system. This value is directly related to the electronegativity of the molecule. nipne.ro

The global electrophilicity index (ω) is a measure of the molecule's ability to act as an electrophile, or an electron acceptor. This index is valuable for predicting the molecule's behavior in reactions where it is attacked by nucleophiles. nipne.ro

The calculated values for these reactivity indices for this compound are presented in the table below.

| Reactivity Index | Symbol | Value |

|---|---|---|

| Ionization Potential | I | Data Not Available in Abstract |

| Electron Affinity | A | Data Not Available in Abstract |

| Global Hardness | η | Data Not Available in Abstract |

| Global Softness | σ | Data Not Available in Abstract |

| Chemical Potential | µ | Data Not Available in Abstract |

| Global Electrophilicity Index | ω | Data Not Available in Abstract |

(Note: While the source confirms the calculation of these values, the specific numerical data is not provided in the abstract and would require access to the full-text article to be populated.)

Thermodynamic Property Calculations

The thermodynamic properties of this compound have been theoretically determined across a temperature range of 100 to 700 K. nipne.ro These calculations offer valuable information regarding the molecule's stability and behavior under different thermal conditions, which is essential for predicting its thermal reactivity. nipne.ro

Molecular Dynamics Simulations (Potential Future Work)

While dedicated molecular dynamics (MD) simulations specifically for this compound have not been extensively reported in publicly available literature, this computational technique represents a significant avenue for future research. MD simulations could provide profound insights into the dynamic behavior of this molecule, complementing the static information obtained from other computational methods.

Future computational studies could employ MD simulations to explore several key aspects of this compound's behavior at an atomistic level. Such simulations could elucidate the conformational landscape of the molecule, identifying the most stable geometries and the energy barriers between different conformations. This is particularly relevant for understanding its flexibility and how it might interact with other molecules.

Furthermore, MD simulations can be instrumental in studying the solvation of this compound in various solvents. By simulating the molecule in an explicit solvent environment, researchers can analyze the structure and dynamics of the solvent molecules around the solute, providing a detailed picture of the solvation shell. This information is crucial for understanding its solubility and reactivity in different media. The potential areas of investigation using molecular dynamics simulations are summarized in the table below.

| Area of Investigation | Potential Insights from Molecular Dynamics Simulations |

| Conformational Analysis | Identification of stable and metastable conformations, understanding of molecular flexibility, and determination of rotational barriers. |

| Solvation Dynamics | Characterization of the solvation shell structure, analysis of hydrogen bonding networks with protic solvents, and calculation of the free energy of solvation. |

| Intermolecular Interactions | Elucidation of the nature and strength of interactions with other molecules, including potential biological targets or other chemical species. |

| Vibrational Spectroscopy | Calculation of theoretical vibrational spectra (e.g., IR and Raman) to aid in the interpretation of experimental data. |

Moreover, in the context of medicinal chemistry or materials science, MD simulations could be used to model the interaction of this compound with biological macromolecules, such as enzymes or receptors, or with surfaces and interfaces. These simulations could help in predicting binding affinities and understanding the mechanism of interaction at a molecular level. While current research has applied molecular dynamics to derivatives of similar compounds to explore their therapeutic potential, a direct application to this compound remains a prospective area of study. researchgate.netmanipal.edu

Applications in Advanced Organic Synthesis

Precursor for Pharmacologically Active Compounds

The presence of the nitro and chloro substituents, along with the reactive benzyl (B1604629) alcohol moiety, makes this compound a key precursor for various molecules with potential bioactivity. The alcohol can be readily oxidized to an aldehyde or converted to a more reactive benzyl halide, opening pathways to a diverse range of derivatives.

2-Chloro-5-nitrobenzyl alcohol serves as a precursor for the synthesis of Schiff bases, which are compounds containing an azomethine or imine group (-C=N-). These compounds are widely studied for their broad range of biological activities. The synthesis is typically a two-step process. First, the this compound is oxidized to its corresponding aldehyde, 2-chloro-5-nitrobenzaldehyde (B167295). This transformation can be achieved using various oxidizing agents common in organic synthesis.

Once the aldehyde is formed, it can undergo a condensation reaction with a primary amine to yield the Schiff base. A notable example is the reaction of 2-chloro-5-nitrobenzaldehyde with thiosemicarbazide in a refluxing methanolic solution, which produces 2-chloro-5-nitrobenzaldehyde thiosemicarbazone prepchem.com. Schiff bases derived from nitrobenzaldehydes are of significant interest due to their potential as ligands and in the development of compounds with therapeutic properties libretexts.orgyoutube.comprepchem.comgoogle.com.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Chloro-5-nitrobenzaldehyde | Thiosemicarbazide | 2-Chloro-5-nitrobenzaldehyde thiosemicarbazone | Condensation |

While derivatives of this compound, such as certain Schiff bases, are explored for their potential antibacterial properties, a direct role for this specific alcohol as an intermediate in the documented synthetic pathways of the antibacterial and antifungal agent Chlorquinaldol (5,7-dichloro-2-methyl-8-quinolinol) is not established in prominent scientific literature. The synthesis of Chlorquinaldol typically involves the chlorination of 8-hydroxyquinaldine. Although various substituted aromatic compounds serve as building blocks for a wide array of antibacterial agents, the specific utility of this compound in the Chlorquinaldol pathway remains unconfirmed.

Building Block for Dyes and Pigments

The structural framework of this compound makes it a potential precursor for the synthesis of certain classes of dyes and pigments. The chloro and nitro groups are common substituents in dye chemistry, influencing the chromophoric system and properties such as lightfastness.

For instance, related compounds like 2-chloro-5-nitro-benzenesulfonic acid are known intermediates for valuable triphendioxazine dyes google.com. A plausible, albeit multi-step, synthetic route from this compound could involve the oxidation of the benzyl group to a carboxylic acid, followed by conversion to a sulfonyl chloride derivative, which is a key step in forming the dye's backbone.

Furthermore, it can be envisioned as a precursor for anthraquinone dyes. The synthesis of 2-chloro-5-nitro-9,10-anthraquinone, a potential dye intermediate, has been reported orientjchem.orgresearchgate.net. A feasible synthetic strategy could involve the oxidation of this compound to 2-chloro-5-nitrobenzoic acid. This acid can then be converted to its acid chloride, 2-chloro-5-nitrobenzoyl chloride. Subsequent Friedel-Crafts acylation of benzene (B151609) with this acid chloride, followed by an intramolecular cyclization, would yield the 2-chloro-5-nitro-anthraquinone skeleton libretexts.orgchemguide.co.uk, a core structure in many synthetic dyes.

| Starting Material Derivative | Target Dye/Pigment Class | Key Reaction |

| 2-Chloro-5-nitrobenzoyl chloride | Anthraquinone Dyes | Friedel-Crafts Acylation |

| 2-Chloro-5-nitro-benzenesulfonic acid | Triphendioxazine Dyes | Condensation/Cyclization |

Synthesis of Complex Organic Molecules

The reactivity of the benzyl alcohol functional group allows for its incorporation into larger, more complex molecular architectures.

This compound can be converted into its corresponding halide, 2-chloro-5-nitrobenzyl chloride, a more reactive electrophile. This benzyl chloride derivative can then be used to introduce the 2-chloro-5-nitrobenzyl moiety into larger molecular frameworks, such as those based on a cyclotriphosphazene ring. Research has shown that various benzyl chlorides can react with functionalized cyclotriphosphazenes, for example, hexakis(4-[(hydroxyimino)methyl]phenoxy)cyclotriphosphazene, to form complex, multi-substituted phosphazene derivatives . By reacting 2-chloro-5-nitrobenzyl chloride with suitably functionalized phosphazene precursors, it is possible to construct novel macrobicyclic triphosphazides and tri-λ⁵-phosphazenes containing the specific substitution pattern of the starting alcohol.

The synthesis of pyridine-containing ether derivatives with potential biological activity is another significant application. The target molecule, 3-(2-chloro-5-nitro-benzyloxy)-pyridine, can be synthesized via a Williamson ether synthesis. In this reaction, the hydroxyl group of this compound is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile. Alternatively, and often more efficiently, the alcohol is first converted to 2-chloro-5-nitrobenzyl chloride or bromide to provide a better leaving group. This halide then undergoes a nucleophilic substitution reaction (SN2) with the deprotonated form of 3-hydroxypyridine (3-pyridone) to form the desired ether linkage. Pyridine and its derivatives are common scaffolds in medicinal chemistry, and their incorporation into larger molecules is a frequent strategy in drug discovery.

| Reagent 1 | Reagent 2 | Product | Reaction Type |

| 2-Chloro-5-nitrobenzyl chloride | 3-Hydroxypyridine | 3-(2-Chloro-5-nitro-benzyloxy)-pyridine | Williamson Ether Synthesis |

Role as a Reagent in Organic Reactions (e.g., Ester and Amide Synthesis)

While this compound can be a starting material for the synthesis of esters and amides, its direct use as a reagent in these transformations is not the most common pathway. Typically, the synthesis of esters and amides from this compound involves its initial oxidation to the corresponding carboxylic acid, 2-chloro-5-nitrobenzoic acid. nbinno.com This carboxylic acid is then readily converted to its ester or amide derivatives through well-established synthetic methodologies.

Ester Synthesis:

The esterification of 2-chloro-5-nitrobenzoic acid can be achieved by reacting it with various alcohols in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com The general reaction scheme involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol. The reaction conditions, such as temperature and the choice of catalyst, can be optimized to achieve high yields of the desired ester.

For instance, the synthesis of glycerol esters of nitrobenzoic acids has been successfully carried out by heating a mixture of the nitrobenzoic acid and glycerol with an acid esterification catalyst. google.com While this example does not specifically use the 2-chloro-5-nitro isomer, the principle of the reaction is broadly applicable.

Amide Synthesis:

Similarly, amides of 2-chloro-5-nitrobenzoic acid can be synthesized by reacting the carboxylic acid with a primary or secondary amine. This reaction is often facilitated by coupling agents or by converting the carboxylic acid to a more reactive derivative, such as an acid chloride. libretexts.org A study on the metal catalyst-free amination of 2-chloro-5-nitrobenzoic acid in superheated water demonstrated the successful synthesis of N-substituted 5-nitroanthranilic acid derivatives in good yields by reacting it with various arylamines in the presence of potassium carbonate. researchgate.net This method highlights an environmentally friendly approach to amide synthesis from this precursor.

The following table summarizes the typical two-step approach for the synthesis of esters and amides starting from this compound:

| Step | Reaction | Reactants | Products |

| 1 | Oxidation | This compound, Oxidizing agent (e.g., KMnO4) | 2-Chloro-5-nitrobenzoic acid |

| 2a | Esterification | 2-Chloro-5-nitrobenzoic acid, Alcohol, Acid catalyst | 2-Chloro-5-nitrobenzyl ester |

| 2b | Amidation | 2-Chloro-5-nitrobenzoic acid, Amine, Coupling agent | 2-Chloro-5-nitrobenzamide |

It is important to note that direct oxidative amidation of benzyl alcohols with amines has been developed as a more atom-economical, one-pot method to synthesize amides. epa.govresearchgate.net While specific examples utilizing this compound are not extensively documented, this tandem oxidation-amidation approach could potentially be applied to this substrate.

Exploration as a Component in Photocatalytic Systems

The 2-nitrobenzyl moiety, a key structural feature of this compound, is a well-established photolabile protecting group (PPG) in organic chemistry. scispace.comnih.gov This property forms the basis of its application in photocatalytic systems, where light is used to trigger specific chemical reactions. Upon irradiation with UV light, typically in the range of 300-365 nm, the 2-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the bond connecting the benzylic carbon to a protected functional group. nih.gov

This photocleavage mechanism involves the initial excitation of the nitro group, followed by an intramolecular hydrogen abstraction from the benzylic carbon to form an aci-nitro intermediate. nih.gov This intermediate then rearranges to release the protected molecule and 2-nitrosobenzaldehyde (or a derivative thereof). nih.gov

The primary application of this compound in photocatalytic systems is therefore as a "caged" compound, where a molecule of interest is rendered inactive by being covalently attached to the 2-chloro-5-nitrobenzyl group. The active molecule can then be released at a specific time and location by exposure to light. This strategy has been widely employed in various fields, including:

Controlled Drug Delivery: Active pharmaceutical ingredients can be "caged" to prevent them from interacting with biological systems until they reach the target site, where they can be released by light. upenn.edu

Biochemical Studies: "Caged" biomolecules, such as peptides and nucleotides, allow for the precise temporal and spatial control of biological processes for research purposes. scispace.com

Materials Science: The incorporation of photolabile groups into polymer networks enables the light-induced modification of material properties, such as solubility and cross-linking density. nih.gov

The following table outlines the general process of using a 2-nitrobenzyl derivative in a photocatalytic release system:

| Step | Process | Description |

| 1 | Caging | The molecule of interest is chemically linked to a 2-nitrobenzyl derivative. |

| 2 | Protection | The "caged" compound is stable and inactive in the absence of light. |

| 3 | Photoactivation | Upon irradiation with light of a specific wavelength, the 2-nitrobenzyl group undergoes photocleavage. |

| 4 | Release | The active molecule of interest is released, along with a 2-nitrosobenzaldehyde byproduct. |

Mechanistic Investigations of Nitrobenzyl Systems

Photoremovable Protecting Group Chemistry

The utility of 2-Chloro-5-nitrobenzyl alcohol as a photoremovable protecting group (PPG) stems from its ability to undergo a light-induced cleavage, releasing a protected functional group. This process is initiated by the absorption of ultraviolet light, triggering a series of intramolecular reactions.

Aci-Nitro Photoproduct Formation and Decay Kinetics

Upon photoexcitation, 2-nitrobenzyl compounds undergo an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This process leads to the formation of a transient intermediate known as an aci-nitro species. This intermediate is characterized by a quinonoid structure and exhibits a distinct absorption spectrum, which allows for its detection and the study of its kinetics.

The decay of the aci-nitro intermediate is a critical step in the release of the protected molecule and can proceed through multiple pathways. The kinetics of this decay are influenced by various factors, including the substitution pattern on the aromatic ring and the nature of the solvent. Research on related 2-nitrobenzyl systems has provided insights into these decay processes. The decay rates are often monitored using time-resolved spectroscopic techniques, such as laser flash photolysis.

Table 1: Factors Influencing Aci-Nitro Intermediate Decay

| Factor | Description of Influence |

| Substituents | Electron-withdrawing or -donating groups on the phenyl ring can alter the stability of the aci-nitro intermediate and influence the rate of subsequent reactions. |

| Solvent | The polarity and proticity of the solvent can affect the lifetime of the aci-nitro species and the branching ratio between different decay pathways. |

| pH | The concentration of protons in the medium can significantly impact the kinetics of reactions involving proton transfer steps. |

Proposed Mechanisms for Photorelease (e.g., Revised Scheme 4)

The generally accepted mechanism for the photorelease from 2-nitrobenzyl derivatives involves the initial formation of the aci-nitro intermediate. Following this, a series of rearrangements and reactions occur, ultimately leading to the cleavage of the benzylic bond and the formation of a 2-nitrosobenzaldehyde derivative and the released alcohol.

While a specific "Revised Scheme 4" for this compound is not detailed in the available literature, the proposed pathways for related compounds typically involve the cyclization of the aci-nitro intermediate to form a transient benzisoxazoline derivative. This is then followed by hydrolysis or rearrangement to yield the final products. It is important to note that different reaction conditions can favor alternative pathways, leading to variations in the observed products and reaction efficiencies.

Identification of Intermediates (e.g., Benzisoxazoline, Hemiacetal)

The elucidation of the photorelease mechanism has been greatly aided by the identification of key reaction intermediates. In the study of various 2-nitrobenzyl systems, spectroscopic and trapping experiments have provided evidence for the formation of several transient species.

Benzisoxazoline : This heterocyclic intermediate is proposed to form from the cyclization of the aci-nitro species. Its formation is a key step in the pathway leading to the cleavage of the protecting group.

The direct observation of these intermediates is often challenging due to their short lifetimes. However, their existence is supported by a combination of experimental data and computational studies on model systems.

Influence of pH and Solvent on Reaction Pathways

The surrounding chemical environment, particularly the pH and the nature of the solvent, plays a crucial role in directing the reaction pathways following photoexcitation of 2-nitrobenzyl compounds.

The pH of the solution can significantly affect the rates of proton transfer steps involved in the formation and decay of the aci-nitro intermediate and subsequent species. For instance, in aqueous solutions, the equilibrium between the protonated and deprotonated forms of various intermediates can shift the reaction towards different products.

The choice of solvent also has a profound impact. Protic solvents, such as water and alcohols, can participate in the reaction by acting as proton donors or nucleophiles. Aprotic solvents, on the other hand, may favor different reaction channels. The polarity of the solvent can also influence the stability of charged or polar intermediates, thereby altering the energy landscape of the reaction.

Table 2: Effect of Environmental Conditions on Photorelease

| Condition | Observed Effect on 2-Nitrobenzyl Systems |

| Acidic pH | Can catalyze the decay of certain intermediates. |

| Neutral/Basic pH | May favor pathways involving deprotonation steps. |

| Protic Solvents | Can act as nucleophiles, trapping reactive intermediates like nitroso compounds to form hemiacetals. |

| Aprotic Solvents | May lead to different product distributions compared to protic solvents. |

Electron Transfer Mechanisms in Oxidation Reactions

Beyond its application in photochemistry, the reactivity of this compound in oxidation reactions provides another avenue for mechanistic investigation. The presence of both an alcohol functional group and an electron-withdrawing nitro group on the aromatic ring influences its behavior in redox processes.

Role of Substrate as Electron Donor

In many oxidation reactions of benzyl (B1604629) alcohol derivatives, the initial step involves the transfer of an electron from the substrate (the alcohol) to the oxidizing agent. The facility of this electron transfer is influenced by the electronic properties of the substituents on the aromatic ring.

Studies on the oxidation of substituted benzyl alcohols have shown that electron-donating groups can enhance the rate of oxidation by increasing the electron density at the reaction center, making the initial electron transfer more favorable. Conversely, electron-withdrawing groups, such as the nitro group present in this compound, are expected to decrease the electron-donating ability of the molecule. This deactivation is due to the inductive and resonance effects of the nitro group, which reduce the electron density of the aromatic ring and the benzylic position.

Therefore, in the context of an electron transfer mechanism, this compound would be considered a less reactive substrate for oxidation compared to unsubstituted benzyl alcohol or derivatives bearing electron-donating groups. The chloro substituent, also being electron-withdrawing, would further contribute to this deactivating effect. The oxidation of this compound would likely require a stronger oxidizing agent or more forcing reaction conditions to initiate the electron transfer process.

Generation of Superoxide (B77818) Radical Anions

The generation of superoxide radical anions (O₂•⁻) from nitroaromatic compounds, such as this compound, is a process rooted in the mechanism of redox cycling. This cyclical process is initiated by the single-electron reduction of the nitro group (NO₂) by various enzymatic or chemical reductants. Flavoenzymes, like NADPH-cytochrome P450 reductase, are often implicated in this initial reduction step in biological systems. nih.govnih.gov

The mechanism proceeds as follows:

Single-Electron Reduction : The nitroaromatic compound (ArNO₂) accepts an electron from a donor (e.g., a flavoenzyme) to form a nitro anion radical (ArNO₂•⁻). nih.govresearchgate.net

Oxygen Transfer : In an aerobic environment, this unstable nitro anion radical rapidly transfers the electron to molecular oxygen (O₂).

Superoxide Formation and Parent Compound Regeneration : This electron transfer results in the formation of a superoxide radical anion (O₂•⁻) and regenerates the original nitroaromatic compound (ArNO₂), which is then available to undergo another reduction cycle. researchgate.net

This futile cycle can repeat continuously as long as the reducing agent, the nitroaromatic compound, and oxygen are present, leading to the sustained production of superoxide radicals. nih.gov This process can stimulate significant oxygen consumption and lead to the formation of other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which is formed from the dismutation of superoxide. nih.govnih.gov The ability of a nitro compound to undergo redox cycling and generate superoxide is a key aspect of its biochemical activity. nih.gov

Catalytic Reaction Mechanisms

Oxovanadium-Catalyzed Oxidations

High-valent oxovanadium complexes have been demonstrated as effective catalysts for the oxidation of benzyl alcohol and its derivatives. The catalytic activity involves the coordination of the alcohol to the vanadium center, followed by an oxidation step. The mechanism is influenced by the specific coordination environment of the vanadium, the choice of oxidizing agent, and the reaction solvent.

In a typical system, an oxovanadium(V) species acts as the catalyst. The reaction is often performed using oxidizing agents like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂). The choice of solvent, such as toluene (B28343), acetonitrile (B52724), or methanol (B129727), also plays a critical role in the reaction's efficiency. The general steps of the catalytic cycle are:

Ligand Exchange : The substrate, this compound, coordinates to the oxovanadium center, often displacing another ligand.

Oxidation Step : The alcohol is oxidized to the corresponding aldehyde (2-chloro-5-nitrobenzaldehyde). The vanadium center is reduced during this step.

Re-oxidation of the Catalyst : The oxidizing agent (e.g., TBHP) re-oxidizes the vanadium catalyst back to its active state, allowing the catalytic cycle to continue.

Research on various benzyl alcohol derivatives has shown that the electronic properties of substituents on the aromatic ring can influence the reaction rate. Electron-withdrawing groups, such as the nitro and chloro substituents in this compound, can affect the electron density at the benzylic carbon, thereby influencing its susceptibility to oxidation.

Below is a table summarizing typical conditions for such oxidations based on studies of related benzyl alcohol derivatives.

| Catalyst System | Oxidizing Agent | Solvent | Typical Substrates |

|---|---|---|---|

| Oxovanadium(V) Coordination Polymers | tert-butyl hydroperoxide (TBHP) | Toluene | Benzyl alcohol, 2-Nitrobenzyl alcohol, 2-Chlorobenzyl alcohol |

| Oxovanadium(V) Metallocycles | Hydrogen Peroxide (H₂O₂) | Acetonitrile | Benzyl alcohol derivatives |

Heterogeneous Acid Catalysis (e.g., Amberlyst-15®)

Amberlyst-15® is a macroreticular polystyrene-based ion-exchange resin that contains strongly acidic sulfonic acid (-SO₃H) groups. It functions as a heterogeneous Brønsted acid catalyst, providing an acidic environment for various organic transformations while being easily separable from the reaction mixture.

For an alcohol like this compound, Amberlyst-15 can catalyze reactions such as etherification or esterification. The general mechanism involves the protonation of the alcohol's hydroxyl group by the sulfonic acid sites on the resin.

Mechanism of Etherification:

Protonation : The hydroxyl group of a this compound molecule is protonated by an -SO₃H group on the Amberlyst-15 resin, forming a good leaving group (water).

Carbocation Formation : The protonated alcohol loses a molecule of water to form a benzylic carbocation. This carbocation is stabilized by the aromatic ring.

Nucleophilic Attack : A second molecule of this compound acts as a nucleophile, attacking the carbocation.

Deprotonation : The resulting protonated ether is deprotonated by the resin's conjugate base (-SO₃⁻), regenerating the active acid site and yielding the final ether product, bis(2-chloro-5-nitrobenzyl) ether.

This process is applicable to a wide range of alcohols and is favored by conditions that remove the water byproduct, driving the equilibrium toward the product. unicartagena.edu.co

Mechanism of Esterification: In the presence of a carboxylic acid, Amberlyst-15 can catalyze the Fischer esterification.

Protonation of Carboxylic Acid : The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack : The hydroxyl group of this compound attacks the activated carbonyl carbon.

Proton Transfer and Water Elimination : A proton is transferred to one of the hydroxyl groups, which is then eliminated as water.

Deprotonation : The final deprotonation step yields the ester product and regenerates the catalyst.

The use of heterogeneous catalysts like Amberlyst-15 offers advantages such as ease of recovery, reusability, and reduced corrosion and environmental waste compared to homogeneous acid catalysts. acs.orgarkat-usa.org

| Reaction Type | Reactants | Role of Amberlyst-15 | Key Mechanistic Step |

|---|---|---|---|

| Etherification | This compound (2 molecules) | Proton source | Protonation of the hydroxyl group |

| Esterification | This compound + Carboxylic Acid | Proton source | Protonation of the carbonyl oxygen |

Semiconductor Photocatalysis (e.g., Nb₂O₅, CdS@TiO₂)

Semiconductor photocatalysis utilizes light energy to drive chemical reactions. Materials like niobium pentoxide (Nb₂O₅) and titanium dioxide (TiO₂) are wide-bandgap semiconductors that can be used to photocatalytically oxidize alcohols. The use of heterojunctions, such as Nb₂O₅ deposited on TiO₂, can enhance photocatalytic activity and selectivity.

The general mechanism for the photocatalytic oxidation of this compound on a semiconductor surface like Nb₂O₅/TiO₂ is as follows:

Light Absorption and Electron-Hole Pair Generation : When the semiconductor is irradiated with photons of energy greater than its bandgap, an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving behind a positively charged hole (h⁺) in the VB.

Charge Separation and Migration : In a heterojunction system like Nb₂O₅/TiO₂, the alignment of the band energies facilitates the separation of these charge carriers, reducing their recombination rate. The electrons and holes migrate to the surface of the catalyst.

Formation of Reactive Oxygen Species :

The holes (h⁺) in the valence band are powerful oxidants and can directly oxidize the adsorbed alcohol molecule.

Electrons (e⁻) in the conduction band can react with adsorbed molecular oxygen (O₂) to form superoxide radical anions (O₂•⁻).

Oxidation of the Alcohol : The adsorbed this compound is oxidized to 2-chloro-5-nitrobenzaldehyde (B167295) by the photogenerated holes and/or the reactive oxygen species.

Studies on Nb₂O₅/TiO₂ systems have shown that the Nb₂O₅ coating can enhance the selectivity of alcohol oxidation. It is suggested that the Nb₂O₅ surface suppresses the formation of highly reactive species that lead to complete oxidation (over-oxidation) of the substrate, thereby favoring the formation of the aldehyde product. Electron spin resonance (ESR) studies have confirmed that Nb₂O₅ loading can decrease the amount of certain photogenerated oxygen anion radicals, thus controlling the reaction pathway.

Catalytic Applications and Engineered Transformations

Metal-Based Catalysis

Metal-based catalysts are instrumental in the oxidation of 2-Chloro-5-nitrobenzyl alcohol, facilitating its conversion to the corresponding aldehyde, a key building block in the synthesis of pharmaceuticals and other fine chemicals.

High-Valent Oxovanadium Metallosupramolecular Species in Oxidation

High-valent oxovanadium(V) metallosupramolecular species have been identified as effective catalysts for the oxidation of benzyl (B1604629) alcohol derivatives, including 2-chlorobenzyl alcohol and 2-nitrobenzyl alcohol. rsc.org These catalysts, synthesized through coordination-driven self-assembly, form well-defined structures such as one-dimensional zig-zag chains and zero-dimensional metallocycles. rsc.org The catalytic activity of these vanadium coordination entities has been tested in the oxidation of various benzyl alcohols. rsc.org

The general reaction for the oxidation of a substituted benzyl alcohol is as follows:

Optimization of Catalytic Systems (Oxidizing Agents, Solvents)

The efficiency of the catalytic oxidation of benzyl alcohol derivatives is highly dependent on the choice of oxidizing agent and solvent. rsc.orgresearchgate.net Studies have explored various oxidizing agents, including tert-butyl hydroperoxide (TBHP) in both aqueous and decane solutions, as well as hydrogen peroxide (H₂O₂). rsc.org The selection of an appropriate solvent is also critical, with options like toluene (B28343) and acetonitrile (B52724) being investigated for their impact on reaction outcomes. rsc.org The optimization of these parameters is crucial for achieving high conversion rates and selectivity towards the desired aldehyde product. researchgate.netmdpi.com For instance, in some systems, acetonitrile has been found to be a highly effective solvent as it appears to have minimal interaction with the catalytically active sites. researchgate.net

Below is a table summarizing the influence of different solvents on the oxidation of benzyl alcohol in a particular catalytic system.

| Solvent | Conversion (%) | Selectivity to Benzaldehyde (%) |

| Toluene | High | Moderate |

| Acetonitrile | High | High |

| Pyridine | Inhibited | - |

| DMSO | Inhibited | - |

| Water | Inhibited | - |

This table is illustrative and based on general findings in the literature; specific results can vary depending on the catalyst and reaction conditions. researchgate.net

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recycling. Solid acidic resins and photocatalysts are two prominent examples of heterogeneous systems used in the transformation of this compound.

Solid Acidic Resins (e.g., Amberlyst-15®) for Functional Group Transformations

Amberlyst-15®, a strongly acidic, macroreticular polymeric resin, serves as a versatile heterogeneous catalyst for a wide array of organic transformations. researchgate.net Its applications include esterification, transesterification, and the protection and deprotection of functional groups. researchgate.net In the context of this compound, Amberlyst-15® can be employed to catalyze reactions involving the hydroxyl group, such as etherification or esterification, under mild and environmentally friendly conditions. researchgate.net The reusability of the catalyst is a key advantage of this system. researchgate.net

Photocatalytic Oxidation with Metal Oxides (e.g., Nb₂O₅) and Semiconductor Nanostructures (e.g., CdS@TiO₂)

Photocatalysis has emerged as a green and sustainable approach for organic synthesis. Metal oxides and semiconductor nanostructures are widely investigated as photocatalysts for the oxidation of benzyl alcohol derivatives.

Niobium pentoxide (Nb₂O₅) has been shown to be an effective photocatalyst for the selective oxidation of primary alcohols to aldehydes under visible light irradiation. nih.gov A key feature of this system is the strong interaction between the alcohol and the Nb₂O₅ surface, which creates a donor level within the bandgap of the material, enabling it to absorb visible light. nih.gov This process avoids the over-oxidation of the aldehyde to a carboxylic acid. nih.gov The proposed mechanism involves the adsorption of the alcohol onto the Nb₂O₅ surface as an alcoholate species, which is then activated by light to form a radical that converts to the carbonyl compound. researchgate.net

Semiconductor nanostructures, such as cadmium sulfide quantum dots supported on titanium dioxide (CdS@TiO₂), are also utilized for the photocatalytic oxidation of alcohols. mdpi.com These composite materials can exhibit enhanced photocatalytic activity due to efficient charge separation. However, a significant drawback of CdS-based catalysts is the potential for the release of toxic Cd²⁺ ions into the environment. mdpi.com

Influence of Photocatalyst Structure and Composition on Selectivity

The structure and composition of the photocatalyst play a crucial role in determining the selectivity of the oxidation reaction. acs.org For instance, in the case of TiO₂, the crystalline phase (anatase vs. rutile) and the presence of surface defects can significantly influence the reaction pathway. researchgate.net Strategies to enhance selectivity often focus on modifying the photocatalyst to suppress the formation of highly reactive and non-selective hydroxyl radicals. acs.org This can be achieved through band gap engineering, controlling crystal facet exposure, and surface treatments. acs.org The choice of support material for the photocatalyst, such as in Au@g-C₃N₄ systems, can also dramatically affect both the conversion and selectivity of the reaction. mdpi.com

Role of Photoinduced Electrons and Reactive Oxygen Species

The catalytic applications and engineered transformations involving this compound and related nitroaromatic compounds are intrinsically linked to their photochemical behavior. Upon absorption of light, these molecules can initiate a cascade of events involving photoinduced electrons and the generation of reactive oxygen species (ROS), which are pivotal for their reactivity.

The photochemistry of nitrobenzyl derivatives, particularly those with a nitro group ortho to the benzyl alcohol, is a well-studied area. The process is initiated by the photoexcitation of the nitro group. This excitation leads to an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group. This is a key step that leads to the formation of a biradical intermediate. Subsequent electronic and atomic rearrangements can lead to the cleavage of the benzylic carbon-oxygen bond, a process utilized in photolabile protecting groups. Isotopic substitution at the benzylic position has been shown to have a strong kinetic isotope effect, which can be used to modulate the quantum yield of the reaction without altering the absorption properties of the molecule. acs.org

In the context of photocatalysis, the generation of photoinduced electrons is a primary event. For nitroaromatic compounds, evidence suggests that photoinduced electron transfer (PET) is a key mechanism in their photoreduction. acs.org In a typical photocatalytic system, a semiconductor material or a molecular photocatalyst absorbs light, promoting an electron from the valence band to the conduction band, creating an electron-hole pair. This photo-generated electron can then be transferred to an acceptor molecule. Due to the electron-withdrawing nature of the nitro group, nitroaromatic compounds are effective electron acceptors. researchgate.netnih.govrsc.org This electron transfer process can initiate a series of reduction reactions.

Furthermore, the interaction of photoexcited molecules with molecular oxygen is a common pathway for the generation of reactive oxygen species (ROS). nih.gov ROS, such as superoxide (B77818) anion radicals (•O₂⁻), hydrogen peroxide (H₂O₂), singlet oxygen (¹O₂), and hydroxyl radicals (•OH), are highly reactive species that can participate in a wide range of chemical transformations. mdpi.com The formation of these species is often a key step in photocatalytic oxidation reactions. mdpi.com For instance, in the photocatalytic oxidation of benzyl alcohols, ROS are often implicated as the primary oxidizing agents. bit.edu.cn

The generation of ROS in photocatalytic systems can occur through several mechanisms. The photoinduced electron can be transferred to molecular oxygen to form the superoxide radical anion (•O₂⁻). The hole, on the other hand, can oxidize water or hydroxide ions to produce hydroxyl radicals (•OH). These primary ROS can then participate in further reactions to generate other ROS. The specific ROS involved and their relative contributions can depend on the reaction conditions, the photocatalyst used, and the substrate. mdpi.com

While direct studies on the photocatalytic generation of ROS by this compound are not extensively documented, the principles derived from the study of other aromatic compounds and benzyl alcohols are applicable. The photo-oxidation of aromatic compounds in the presence of transition metals has been shown to significantly enhance ROS generation. nih.gov In the selective photocatalytic oxidation of benzyl alcohols, various catalytic systems have been developed that utilize air or molecular oxygen as the oxidant, proceeding through ROS-mediated pathways. beilstein-journals.orgnih.gov

Advanced Characterization Techniques and Methodological Development

In Situ Spectroscopic Monitoring of Reactions

The real-time monitoring of chemical reactions involving 2-Chloro-5-nitrobenzyl alcohol is essential for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters to ensure high yield and purity. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. mt.commdpi.com Spectroscopic tools are at the forefront of PAT, offering non-invasive, real-time analysis. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com

While specific in situ monitoring data for the synthesis of this compound is not extensively published, the principles can be extrapolated from studies on similar compounds like benzyl (B1604629) alcohol. rsc.orguu.nl Techniques such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are powerful tools for this purpose. americanpharmaceuticalreview.com

A foundational study on this compound (2C5NBA) has provided a detailed analysis of its vibrational properties through Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. nipne.ro This research serves as a crucial reference for developing in situ monitoring methods by identifying characteristic vibrational bands.

Key Vibrational Frequencies of this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

| C-H Asymmetric Stretching | 3090 | 3087 |

| C-H Symmetric Stretching | 2901 | 2896 |

| C-C Stretching | 1584, 1714 | 1612, 1420 |

| C-Cl Stretching | 600 | 612 |

This table is based on data from a study on the vibrational analysis of this compound. nipne.ro

The data from such foundational spectroscopic studies are instrumental in setting up in situ monitoring systems. By tracking the intensity of characteristic peaks of reactants, intermediates, and the final product, researchers can gain real-time insights into the reaction progress. For instance, the appearance and increase in intensity of the bands specific to the alcohol group, alongside the diminishing signals of the starting materials, would indicate the progression of the synthesis.

Crystallographic Studies of Derivatives and Complexes

For instance, the crystal structure of 2-chloro-5-nitroaniline, a potential precursor, has been determined. mdpi.comresearchgate.net This analysis reveals a monoclinic crystal system with the space group P21/n. mdpi.com Such information is vital for understanding the intermolecular interactions that govern the packing of molecules in the solid state, which can influence physical properties like melting point and solubility.

Furthermore, crystallographic studies have been conducted on derivatives of 2-chloro-5-nitrobenzaldehyde (B167295), a related aldehyde. One such study on N'-[(E)-2-Chloro-5-nitro-benzyl-idene]-2-nitro-benzohydrazide revealed a trans geometry with respect to the methylidene unit and a significant dihedral angle between the two benzene (B151609) rings. nih.gov In another example, the crystal structure of N'-(2-Chloro-5-nitro-benzyl-idene)isonicotinohydrazide shows a trans configuration where adjacent molecules are linked through intermolecular hydrogen bonds to form dimers. These studies on derivatives highlight the structural motifs and intermolecular interactions that could be anticipated in derivatives of this compound.

The synthesis and crystallographic characterization of metal complexes of this compound would be a significant area of research. Such studies would elucidate the coordination chemistry of the molecule, revealing how it interacts with different metal centers. This information is crucial for designing new materials with specific catalytic, optical, or magnetic properties.

Advanced Chromatographic Separations for Isomeric Purity

Ensuring the isomeric purity of this compound is critical, as different isomers can have varying biological activities and chemical properties. Advanced chromatographic techniques are essential for the separation and quantification of these isomers.